Loxapine succinate
Overview
Description
Loxapine succinate is a tricyclic antipsychotic medication primarily used in the treatment of schizophrenia. It belongs to the dibenzoxazepine class and is structurally similar to clozapine . This compound is known for its tranquilizing effects and is available in various forms, including oral, intramuscular, and inhalation .
Mechanism of Action
Target of Action
Loxapine succinate primarily targets dopamine D2 receptors and serotonin 5-HT2 receptors . These receptors play a crucial role in regulating mood, behavior, and cognition. By antagonizing these receptors, this compound can help manage symptoms of psychotic disorders such as schizophrenia .
Mode of Action
This compound acts as an antagonist at dopamine and serotonin receptors This antagonistic action leads to a marked cortical inhibition, which can manifest as tranquilization and suppression of aggression .
Biochemical Pathways
It is known that the drug’s action leads to changes in the level of excitability of subcortical inhibitory areas . These changes have been observed in several animal species and are associated with manifestations of tranquilization, such as calming effects and suppression of aggressive behavior .
Pharmacokinetics
This compound is readily absorbed from the gastrointestinal tract, with peak serum concentrations generally attained within 1-3 hours after oral administration . It is widely distributed in the body and metabolized extensively in the liver . The drug is excreted in both urine and feces, with a half-life of approximately 19 hours . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact the bioavailability of this compound, influencing its therapeutic effects.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of dopamine and serotonin receptor activity. This inhibition can lead to tranquilization and suppression of aggression, which are beneficial in the management of psychotic disorders . In addition, this compound has been found to inhibit the replication of hepatitis A virus in vitro and in vivo by targeting viral protein 2C .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food in the gastrointestinal tract. Furthermore, individual factors such as age, sex, genetic makeup, and overall health status can also influence the drug’s action and efficacy. It’s important to note that timely pharmacological treatment, in conjunction with environmental and behavioral approaches, is crucial in managing conditions like acute agitation .
Biochemical Analysis
Biochemical Properties
Loxapine succinate interacts with various biomolecules, including dopamine and serotonin receptors . It acts as an antagonist for these receptors, leading to a marked cortical inhibition . This antagonistic action can manifest as tranquilization and suppression of aggression .
Cellular Effects
This compound influences cell function by antagonizing dopamine and serotonin receptors . This leads to changes in cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on these cellular processes contribute to its tranquilizing effects .
Molecular Mechanism
The exact molecular mechanism of this compound is not fully established. It is known to be a dopamine antagonist and a serotonin 5-HT2 blocker . Changes in the level of excitability of subcortical inhibitory areas have been observed in several animal species in association with such manifestations of tranquilization as calming effects and suppression of aggressive behavior .
Temporal Effects in Laboratory Settings
The antipsychotic efficacy of this compound is similar to the efficacy of other typical or atypical antipsychotics . Its adverse effects profile is comparable to that of the typical antipsychotics at high doses for chronic treatment . As an acute treatment in agitation associated with schizophrenia or bipolar disorder, inhaled this compound is efficacious and tolerable .
Dosage Effects in Animal Models
This compound might have a window of partial atypicality at doses ≤ 50 mg/day . These lower doses might have potential as both monotherapy in responsive patients with persistent psychotic disorders and as an adjunctive treatment in partially responding patients on concurrent atypical antipsychotic treatments .
Metabolic Pathways
This compound is metabolized extensively . Metabolic pathways include aromatic hydroxylation, oxidation, and desmethylation . The major metabolites are hydroxyloxapine, hydroxyloxapine-N-oxide, loxapine-N-oxide and hydroxydesmethyl loxapine .
Transport and Distribution
This compound is absorbed completely following oral or parenteral administration . The drug is removed rapidly from the plasma and distributed in tissues . Animal studies suggest an initial preferential distribution in lungs, brain, spleen, heart, and kidney .
Subcellular Localization
Given its interactions with dopamine and serotonin receptors, it is likely that the compound localizes to areas of the cell where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of loxapine involves several steps. Initially, a condensation reaction is carried out between a compound I and a compound II in an organic solvent to obtain an intermediate III. This intermediate undergoes a reduction condensation reaction to form intermediate IV. Finally, intermediate IV reacts with N-methyl piperazine to yield the target compound .
Industrial Production Methods
The industrial production of loxapine succinate follows similar synthetic routes but is optimized for higher yield and purity. The reagents and raw materials used are readily available, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Loxapine succinate undergoes various chemical reactions, including:
Oxidation: Loxapine can be oxidized to form its metabolites.
Reduction: Reduction reactions can convert loxapine to its reduced forms.
Substitution: Substitution reactions can occur at specific sites on the loxapine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as toluene and ethanol .
Major Products Formed
The major products formed from these reactions include various metabolites of loxapine, such as amoxapine and 8-hydroxyloxapine .
Scientific Research Applications
Loxapine succinate has a wide range of scientific research applications:
Comparison with Similar Compounds
Loxapine succinate is structurally similar to clozapine and belongs to the same dibenzoxazepine class. it differs in its pharmacological profile and side effects. Other similar compounds include:
Clozapine: Known for its efficacy in treatment-resistant schizophrenia but has a higher risk of agranulocytosis.
Quetiapine: An atypical antipsychotic with a broader spectrum of action but a different side effect profile.
Aripiprazole: A partial dopamine agonist with a unique mechanism of action compared to loxapine.
This compound stands out due to its rapid onset of action when used in inhalation form for acute agitation .
Properties
IUPAC Name |
butanedioic acid;8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O.C4H6O4/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18;5-3(6)1-2-4(7)8/h2-7,12H,8-11H2,1H3;1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZBAXDVDZTKEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1977-10-2 (Parent) | |
Record name | Loxapine succinate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027833643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045227 | |
Record name | Loxapine succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27833-64-3 | |
Record name | Loxapine succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27833-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loxapine succinate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027833643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loxapine succinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759578 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Loxapine succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Succinic acid, compound with 2-chloro-11-(4-methylpiperazin-1-yl)dibenz[b,f][1,4]oxazepine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.241 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOXAPINE SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X59SG0MRYU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Loxapine succinate functions as a dopamine receptor antagonist. [] By blocking dopamine receptors, particularly the D2 subtype, in areas of the brain associated with emotion and behavior, this compound helps reduce the hallucinations and delusions characteristic of schizophrenia. [, ] This mechanism is shared by many other antipsychotic agents. [, ]
A: Research indicates that in addition to its high affinity for D2 receptors, loxapine also exhibits intermediate binding affinity for dopamine D1, D4, and D5 receptors, as well as the serotonin 5-HT2C receptor. [] This broader receptor profile may contribute to its clinical effects and side effect profile. []
A: this compound is a salt composed of the protonated loxapine cation and the succinate anion. Its molecular formula is C18H19ClN3O(+)·C4H5O4(-), and its molecular weight is 441.9 g/mol. []
ANone: this compound is primarily investigated for its therapeutic properties as an antipsychotic agent and does not exhibit significant catalytic properties. Therefore, this section is not applicable.
A: Yes, density functional theory calculations were used to optimize the crystal structure of this compound derived from powder X-ray diffraction data. [] These calculations were instrumental in accurately determining hydrogen atom positions and verifying the salt configuration. []
A: this compound is available in both oral (capsules and oral concentrate) and intramuscular formulations. [, , ] The oral concentrate formulation allows for rapid dosage adjustments, which is beneficial in managing acute schizophrenic episodes. []
A: Loxapine is well-absorbed following oral administration, and it undergoes extensive metabolism in the liver. [] Three main metabolites have been identified in urine: aromatic ring-hydroxy loxapine, desmethyl loxapine, and loxapine-N-oxide. []
A: this compound has been extensively studied in both preclinical and clinical settings. Animal models have been used to assess its neuroleptic potency, demonstrating a correlation between its prolactin-stimulating effects in rats and its antipsychotic potency in humans. [] Numerous clinical trials have demonstrated its efficacy in treating acute and chronic schizophrenia, with comparable effectiveness to other antipsychotic agents like chlorpromazine and trifluoperazine. [, , , , , , , , , , ]
A: While specific resistance mechanisms haven't been extensively studied in the context of this compound treatment for schizophrenia, a recent study focusing on its antiviral activity against Hepatitis A Virus (HAV) identified mutations in the viral protein 2C that confer resistance. [] These mutations hinder the binding of loxapine to the viral protein, impacting its efficacy. [] Further research is needed to elucidate if similar mechanisms of resistance could arise in the context of schizophrenia treatment.
ANone: While this Q&A focuses on the scientific aspects of this compound, it is crucial to acknowledge that like all medications, it can cause side effects. Individuals should consult with their healthcare provider for any concerns about potential side effects or risks associated with this medication.
A: Researchers are exploring transdermal delivery of this compound using permeation enhancers like ginger oil to improve its penetration through the skin. [] This approach aims to enhance patient compliance and potentially reduce side effects associated with oral or intramuscular administration.
ANone: Information about specific biomarkers for predicting this compound efficacy or monitoring treatment response is limited in the provided research. Further investigation is needed to identify reliable biomarkers.
A: High-performance liquid chromatography (HPLC) [, , ] and gas chromatography (GC) [] coupled with mass spectrometry are commonly employed to determine this compound concentrations in plasma and urine. These methods offer high sensitivity and specificity for accurate quantification. [, ]
A: While the provided research primarily focuses on the pharmaceutical aspects of this compound, a recent study identified its impact on the gut microbiome, highlighting the broader ecological implications of drug use. [] This study revealed that entacapone, a drug often co-prescribed with loxapine, disrupts the gut microbiome by sequestering iron. [] This finding underscores the need to evaluate the environmental fate and potential ecological impact of pharmaceuticals like this compound.
A: Yes, the developed HPLC and LC-MS/MS methods for loxapine determination have been validated according to ICH guidelines, ensuring their accuracy, precision, specificity, linearity, and sensitivity for reliable analysis. [, ]
ANone: As a pharmaceutical product, this compound production and distribution are subject to rigorous quality control measures to ensure its safety, efficacy, and consistency. These measures adhere to strict regulatory guidelines, although specific details are not provided in the research.
ANone: The provided research primarily focuses on the pharmacological and clinical aspects of this compound, and specific details regarding these areas are not available. Further research is required to address these aspects.
A: this compound was first introduced in the 1970s as an antipsychotic medication. [] Early studies recognized its efficacy in managing symptoms of schizophrenia, with comparable results to established antipsychotics like chlorpromazine. [, , ] Since then, numerous clinical trials and research efforts have further elucidated its efficacy, safety profile, and potential applications.
A: this compound research extends beyond traditional pharmacology and psychiatry, demonstrating cross-disciplinary applications. For instance, its recent identification as an inhibitor of Hepatitis A Virus replication highlights its potential in antiviral drug development. [] This discovery resulted from collaborative efforts between virologists and pharmacologists, underscoring the value of interdisciplinary research. Additionally, ongoing research exploring its transdermal delivery utilizing permeation enhancers like ginger oil exemplifies collaboration between pharmaceutical scientists and formulation experts. [] This synergistic approach aims to optimize drug delivery and improve patient outcomes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.